REACTION_CXSMILES
|
C(O[C:5](=[O:7])[CH3:6])(=O)C.[CH3:8][N:9]1[C:13](N)=[CH:12][C:11]([CH3:15])=[N:10]1.P(Cl)(Cl)([Cl:18])=O.C[N:22]([CH:24]=O)[CH3:23]>>[Cl:18][C:24]1[N:22]=[C:23]2[N:9]([CH3:8])[N:10]=[C:11]([CH3:15])[C:12]2=[CH:13][C:6]=1[CH:5]=[O:7]
|
Name
|
|
Quantity
|
6.62 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CN1N=C(C=C1N)C
|
Name
|
|
Quantity
|
18.5 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
9.2 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
ice
|
Quantity
|
110 (± 10) g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
while stirring at 90-100° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
STIRRING
|
Details
|
while stirring at 90-95° C. for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature of the mixture at 90-95° C
|
Type
|
STIRRING
|
Details
|
After stirring for an additional 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to RT
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The yellowish solid product was subsequently dissolved in methylene chloride (100 mL)
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C2C(=N1)N(N=C2C)C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 43.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |